molecular formula C22H21ClN4O5S2 B2720562 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1321861-61-3

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No. B2720562
CAS RN: 1321861-61-3
M. Wt: 521
InChI Key: DAAZEVUHWJPCGL-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H21ClN4O5S2 and its molecular weight is 521. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Studies have focused on synthesizing and characterizing novel chemical entities with complex structures, including those involving benzodioxophosphol, thiophene, and benzo[b]thiophen derivatives. These compounds have been synthesized through various chemical reactions, followed by comprehensive characterization using techniques such as NMR, IR, Mass spectral data, and elemental analysis. Such research lays the groundwork for understanding the chemical and physical properties of these compounds, which is crucial for exploring their potential applications in various fields (Spoorthy et al., 2021), (Rangnekar & Mavlankar, 1991).

Antimicrobial and Antitumor Activities

  • Several studies have investigated the antimicrobial and antitumor activities of synthesized compounds, indicating the potential for these entities to serve as leads for the development of new therapeutic agents. Compounds synthesized from benzothiazoles and thiophenes have shown promising antimicrobial properties against various pathogens, as well as cytotoxic activities against different cancer cell lines. These findings suggest the potential of such compounds in developing new drugs with specific antimicrobial or anticancer properties (Talupur et al., 2021), (Abdul-Rida et al., 2017).

Molecular Docking Studies

  • Research including molecular docking studies has been conducted to predict the interaction between synthesized compounds and biological targets. These studies provide insights into the mechanism of action at the molecular level and help identify potential therapeutic applications of the compounds. Molecular docking can guide the optimization of compound structures for enhanced biological activity and selectivity (Spoorthy et al., 2021).

Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their corrosion inhibitory effects on metals in aggressive environments, such as acidic solutions. These studies are significant for industrial applications where metal corrosion can lead to substantial economic losses. The synthesized compounds showed high efficiency in protecting steel against corrosion, indicating their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2.ClH/c1-24(2)5-6-25(21(27)20-10-13-9-14(26(28)29)3-4-18(13)32-20)22-23-15-11-16-17(12-19(15)33-22)31-8-7-30-16;/h3-4,9-12H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAZEVUHWJPCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

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